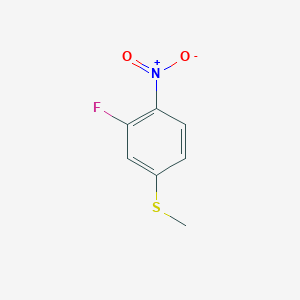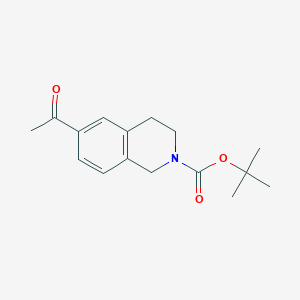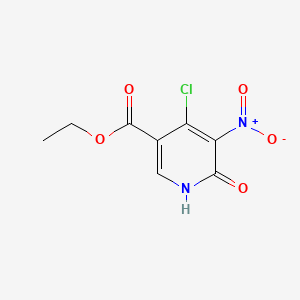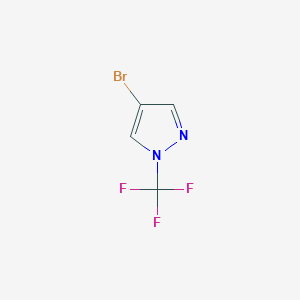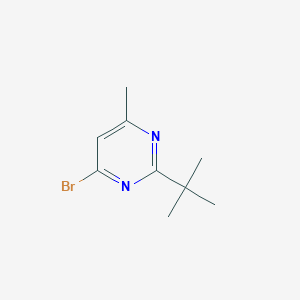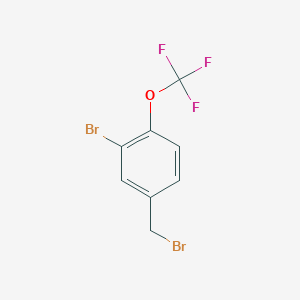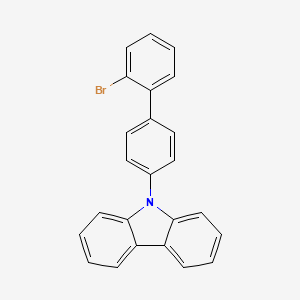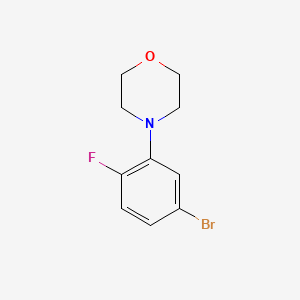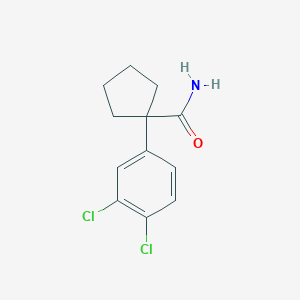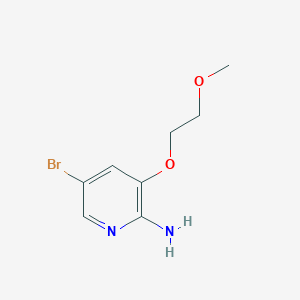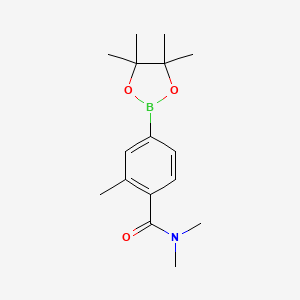
N,N,2-trimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Overview
Description
N,N,2-trimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide, commonly known as TMB-dioxaborolane, is a complex organic compound that has been the focus of numerous scientific studies in recent years. TMB-dioxaborolane has been found to have a wide range of applications in research, with its unique properties making it a valuable tool for scientists.
Scientific Research Applications
Synthesis and Structural Characterization
- Wu et al. (2021) reported the synthesis and structural characterization of compounds related to N,N,2-trimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide. They used spectroscopy and X-ray diffraction to confirm the structures and performed DFT calculations for comparative analysis of spectroscopic data and molecular structures (Wu et al., 2021).
Crystal Structure and DFT Studies
- Another study by Huang et al. (2021) focused on crystallographic and conformational analyses of similar compounds. They confirmed the structures with various spectroscopic methods and X-ray diffraction. DFT calculations were used to investigate molecular electrostatic potential and frontier molecular orbitals (Huang et al., 2021).
Microwave-Assisted Synthesis
- Rheault et al. (2009) explored microwave-assisted synthesis for this class of compounds. They focused on Suzuki–Miyaura cross-coupling reactions, providing a pathway to heteroaryl-substituted benzimidazoles (Rheault et al., 2009).
Prochelator Synthesis for Oxidative Stress
- Wang and Franz (2018) synthesized analogs of this compound as prochelators for oxidative stress. They studied the hydrolytic stability and reaction outcomes with hydrogen peroxide, finding that some derivatives offered improved stability and cytoprotection against oxidative stress (Wang & Franz, 2018).
Mechanism of Action
Target of action
The compound contains a boronic acid pinacol ester functional group . Compounds with this group are often used in Suzuki-Miyaura cross-coupling reactions , a type of palladium-catalyzed carbon-carbon bond-forming reaction . The target of these reactions is typically a carbon atom in an organic compound.
Mode of action
In Suzuki-Miyaura reactions, the boronic acid pinacol ester group can undergo transmetallation with a palladium catalyst to form a new carbon-carbon bond .
Action environment
The compound’s action, efficacy, and stability could be influenced by various environmental factors such as temperature, pH, and the presence of other chemicals or biological entities. For example, the efficiency of Suzuki-Miyaura reactions can be influenced by the choice of solvent, the temperature, and the specific palladium catalyst used .
properties
IUPAC Name |
N,N,2-trimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24BNO3/c1-11-10-12(8-9-13(11)14(19)18(6)7)17-20-15(2,3)16(4,5)21-17/h8-10H,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCVQRQAYAOUDGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(=O)N(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



